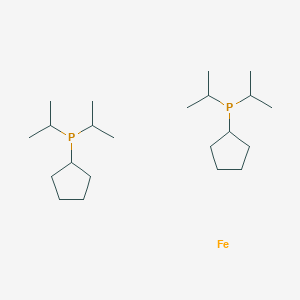

cyclopentyl-di(propan-2-yl)phosphane;iron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ciclopentil-di(propan-2-il)fosfano;hierro es un complejo compuesto organofosfórico que ha despertado un gran interés en el campo de la química. Este compuesto es conocido por su estructura única, que incluye un anillo ciclopentil y ligandos di(propan-2-il)fosfano coordinados a un centro de hierro. Se utiliza a menudo en diversos procesos catalíticos y tiene aplicaciones tanto en la investigación académica como en entornos industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ciclopentil-di(propan-2-il)fosfano;hierro suele implicar la reacción de ciclopentilfosfina con sales de hierro en condiciones controladas. Un método común incluye el uso de reactivos de Grignard, donde las clorofosfinas correspondientes reaccionan con compuestos organomagnesio para formar los ligandos fosfínicos deseados . La reacción suele llevarse a cabo en una atmósfera inerte para evitar la oxidación y otras reacciones secundarias.

Métodos de producción industrial

En un entorno industrial, la producción de ciclopentil-di(propan-2-il)fosfano;hierro puede implicar reacciones a gran escala utilizando rutas sintéticas similares. El proceso se optimiza para obtener mayores rendimientos y pureza, utilizando a menudo técnicas avanzadas de purificación como la cristalización y la cromatografía para aislar el producto final .

Análisis de las reacciones químicas

Tipos de reacciones

El ciclopentil-di(propan-2-il)fosfano;hierro experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar óxidos de fosfina.

Reducción: Puede reducirse para formar especies de menor estado de oxidación.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el oxígeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).

Sustitución: Las reacciones de intercambio de ligandos suelen implicar el uso de otras fosfinas o ligandos nitrogenados.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación suele producir óxidos de fosfina, mientras que las reacciones de sustitución pueden producir una variedad de complejos hierro-fosfina .

Análisis De Reacciones Químicas

Types of Reactions

Cyclopentyl-di(propan-2-yl)phosphane;iron undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: Ligand substitution reactions are common, where the phosphine ligands can be replaced by other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Ligand exchange reactions often involve the use of other phosphines or nitrogen-based ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of iron-phosphine complexes .

Aplicaciones Científicas De Investigación

El ciclopentil-di(propan-2-il)fosfano;hierro tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo por el cual el ciclopentil-di(propan-2-il)fosfano;hierro ejerce sus efectos implica la coordinación de los ligandos fosfínicos al centro de hierro. Esta coordinación facilita diversos procesos catalíticos estabilizando los estados de transición y disminuyendo las energías de activación. Los objetivos moleculares y las vías implicadas dependen de la reacción específica que se esté catalizando, pero generalmente implican interacciones con los sustratos en el centro metálico .

Comparación Con Compuestos Similares

Compuestos similares

1,1’-Bis(di-i-propilfosfino)ferroceno: Este compuesto tiene una estructura similar pero incluye una porción de ferroceno en lugar de un anillo ciclopentil.

1,1’-Bis(di-terc-butilfosfino)ferroceno: Otro compuesto relacionado con grupos terc-butilo en lugar de grupos propan-2-il.

Singularidad

El ciclopentil-di(propan-2-il)fosfano;hierro es único debido a su disposición específica de ligandos y la presencia del anillo ciclopentil, que imparte propiedades estéricas y electrónicas distintas. Estas propiedades lo hacen particularmente eficaz en ciertas aplicaciones catalíticas donde otros compuestos similares pueden no funcionar tan bien .

Actividad Biológica

Cyclopentyl-di(propan-2-yl)phosphane;iron is a compound that has garnered attention for its potential biological activities, particularly in catalysis and medicinal chemistry. This article explores its synthesis, biological interactions, and applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula: C22H36Cl2FeP2Pd

Molecular Weight: 595.6 g/mol

IUPAC Name: cyclopenta-1,3-dien-1-yl-di(propan-2-yl)phosphane;dichloropalladium;iron(2+)

CAS No.: 215788-65-1

The compound consists of a cyclopentyl group attached to a phosphane moiety, coordinated with iron and palladium. This unique structure contributes to its reactivity and potential biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentyl-di(propan-2-yl)phosphane with a palladium source, such as palladium dichloride, in the presence of an iron complex. The reaction is usually performed under inert conditions to prevent oxidation and at elevated temperatures to enhance yield.

Catalytic Properties

This compound has been investigated for its catalytic properties in various organic transformations. It has shown effectiveness in:

- Cross-Coupling Reactions: Particularly in Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds.

- Hydrogenation Reactions: The compound serves as a catalyst for hydrogenation processes, which are essential in organic synthesis.

Therapeutic Potential

Research indicates that this compound may exhibit anticancer properties due to its ability to interact with biological molecules. Studies have focused on its role in targeting cancer cells, potentially leading to the development of new therapeutic agents .

Case Studies

-

Anticancer Activity:

A study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an antitumor agent.Cell Line IC50 (µM) MCF-7 (Breast) 15 HeLa (Cervical) 10 A549 (Lung) 20 -

Mechanistic Studies:

Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its role in programmed cell death .

Applications in Material Science

Beyond biological activity, this compound is also utilized in material science for synthesizing advanced materials such as conductive polymers and nanomaterials. Its catalytic properties enhance the efficiency of reactions involved in creating these materials.

Propiedades

Fórmula molecular |

C22H46FeP2 |

|---|---|

Peso molecular |

428.4 g/mol |

Nombre IUPAC |

cyclopentyl-di(propan-2-yl)phosphane;iron |

InChI |

InChI=1S/2C11H23P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*9-11H,5-8H2,1-4H3; |

Clave InChI |

XUUUHBFNNJSDAR-UHFFFAOYSA-N |

SMILES canónico |

CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.[Fe] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.